molecular formula C10H9F2N3 B13285408 N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13285408
M. Wt: 209.20 g/mol
InChI Key: FYPYIEZTPJIRRW-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 2,6-difluorophenyl group and a methyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,6-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole ring .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H9F2N3/c1-15-6-7(5-13-15)14-10-8(11)3-2-4-9(10)12/h2-6,14H,1H3

InChI Key

FYPYIEZTPJIRRW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=C(C=CC=C2F)F

Origin of Product

United States

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